molecular formula C10H8N2O5 B3137886 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 443907-70-8

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3137886
CAS No.: 443907-70-8
M. Wt: 236.18 g/mol
InChI Key: IROSEBFOFFTHIM-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrophenylboronic acid
  • 3-Nitrophenylacetic acid
  • 4-Nitrophenylboronic acid

Uniqueness

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique scaffold for the development of new molecules with potential therapeutic and industrial applications.

Properties

IUPAC Name

3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSEBFOFFTHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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